molecular formula C13H11BrO2 B1281864 4-(Benzyloxy)-3-bromophenol CAS No. 252578-40-8

4-(Benzyloxy)-3-bromophenol

Cat. No. B1281864
M. Wt: 279.13 g/mol
InChI Key: GCPNTSZOBWSMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromophenol derivatives often involves cross-coupling reactions and regioselective demethylation processes. For instance, a propeller-like bromophenol structure was synthesized through the cross-coupling of tribromobenzene and a phenylmagnesium bromide derivative . Another study reported the total synthesis of a naturally occurring dibromophenol derivative starting from a dimethoxyphenyl methanol, highlighting the potential for complex bromophenol synthesis . These methods could be adapted for the synthesis of "4-(Benzyloxy)-3-bromophenol" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of bromophenols. The study of a triphenoxyl radical formation revealed a propeller-like structure with significant dihedral angles, indicating the potential for complex three-dimensional conformations in bromophenol derivatives . Understanding the molecular structure is crucial for predicting the reactivity and interaction of "4-(Benzyloxy)-3-bromophenol" with other molecules.

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions, including radical formation through electrochemical oxidation , ring-opening reactions under specific conditions , and cyclization reactions to form more complex structures . These reactions demonstrate the reactivity of bromophenol derivatives and suggest that "4-(Benzyloxy)-3-bromophenol" may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols, such as their antioxidant activity, have been extensively studied. Bromophenols isolated from red algae showed potent antioxidant effects in cellular assays . Additionally, novel bromophenols with antioxidant properties and enzyme inhibitory actions were synthesized and evaluated, indicating the potential for "4-(Benzyloxy)-3-bromophenol" to possess similar properties . The antibacterial activity of bromophenol derivatives has also been investigated, with some compounds showing promising results .

Scientific Research Applications

Summary of the Application

Benzimidazole is an important heterocyclic organic compound with a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Benzimidazole derivatives have been intensively studied as a new generation of anticancer agents .

Methods of Application or Experimental Procedures

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .

Results or Outcomes

The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This method has produced many commercially available anticancer drugs based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .

2. Synthesis of Chalcone Derivatives

Summary of the Application

Chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of p-chloroacetophenone with different substituted aromatic aldehyde .

Results or Outcomes

The newly synthesized chalcones were analyzed by their spectral data TLC, IR, UV and melting point . These compounds were evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model using ascorbic acid as standard and for antimicrobial activity by Cup Plate method on gram positive and gram negative bacterial strain using amoxicillin as standard .

Safety And Hazards

4-(Benzyloxy)-3-bromophenol may be harmful if inhaled, absorbed through the skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and serious eye irritation . Personal protective equipment/face protection is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

3-bromo-4-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPNTSZOBWSMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40532153
Record name 4-(Benzyloxy)-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-bromophenol

CAS RN

252578-40-8
Record name 4-(Benzyloxy)-3-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40532153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of MeOH (50 mL) and K2CO3 (49.36 g, 357 mmole) at r.t was dripped commercially available 2-bromobenzene-1,4-diol (15 g, 79 mmole) in MeOH (25 mL), followed by the syringe addition of benzyl bromide (14.93 g, 10.38 mL). The resulting mixture was refluxed for 8 hours. The reaction was cooled to RT and poured into saturated aqueous ammonium chloride (500 mL) and extracted with ethyl acetate (2×150). The combined organic phases were washed with aqueous NaHCO3 solution (2×150 mL), aqueous 1N HCl solution (2×150 mL), and brine (2×150 mL), dried over Na2SO4, filtered and concentrated in vacuo. The crude material was subjected to flash chromatography (Silica, 10% Ethyl acetate/Hexane). ESLRMS m/z 280.9 (M+H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.38 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
49.36 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.